4-Cyclopentyl-4-ethylhexan-1-amine
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Overview
Description
4-Cyclopentyl-4-ethylhexan-1-amine is an organic compound with the molecular formula C13H27N. It is a primary amine characterized by the presence of a cyclopentyl group and an ethyl group attached to a hexane backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-4-ethylhexan-1-amine can be achieved through various methods. One common approach involves the reductive amination of the corresponding ketone or aldehyde with ammonia or an amine. This process typically employs reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These methods utilize catalysts based on earth-abundant metals, such as iron or nickel, to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-4-ethylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary and tertiary amines, amides, and sulfonamides .
Scientific Research Applications
4-Cyclopentyl-4-ethylhexan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of amine-related biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-4-ethylhexan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form imines or iminium ions through condensation with carbonyl compounds. These intermediates can then undergo reduction to form amine products. The compound’s reactivity is influenced by the presence of the cyclopentyl and ethyl groups, which affect its steric and electronic properties .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler analog with only a cyclopentyl group attached to the amine.
Ethylhexylamine: Contains an ethyl group and a hexyl chain but lacks the cyclopentyl group.
Cyclohexylamine: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group
Uniqueness
4-Cyclopentyl-4-ethylhexan-1-amine is unique due to the combination of the cyclopentyl and ethyl groups attached to the hexane backbone. This structural arrangement imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C13H27N |
---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
4-cyclopentyl-4-ethylhexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-3-13(4-2,10-7-11-14)12-8-5-6-9-12/h12H,3-11,14H2,1-2H3 |
InChI Key |
GVHYJBNGXJUFPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCCN)C1CCCC1 |
Origin of Product |
United States |
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